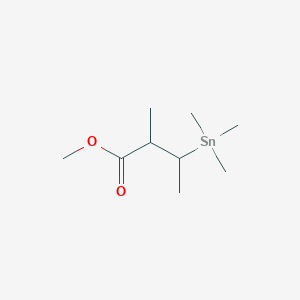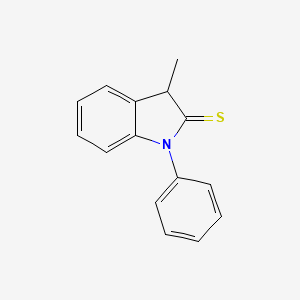
3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core.
Industrial Production Methods: Industrial production of this compound may involve optimized Fischer indole synthesis followed by large-scale reactions to introduce the thione group. The process is designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thione group to a thiol or further to a hydrocarbon.
Substitution: Electrophilic substitution reactions at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or Friedel-Crafts acylation conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Halogenated or acylated indole derivatives.
Applications De Recherche Scientifique
3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indole): A photochromic dye with applications in molecular electronics.
2H-Indol-2-one, 1,3-dihydro-: Known for its use in synthesizing various pharmaceuticals.
2H-Inden-2-one, 1,3-dihydro-: Utilized in the production of fragrances and flavors.
Uniqueness: 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione stands out due to its unique thione group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
112817-80-8 |
|---|---|
Formule moléculaire |
C15H13NS |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
3-methyl-1-phenyl-3H-indole-2-thione |
InChI |
InChI=1S/C15H13NS/c1-11-13-9-5-6-10-14(13)16(15(11)17)12-7-3-2-4-8-12/h2-11H,1H3 |
Clé InChI |
CZDRPELQAWWJSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=CC=C2N(C1=S)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


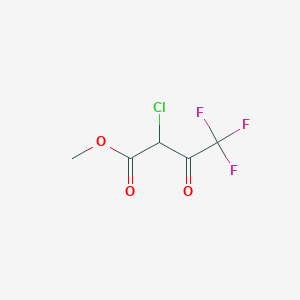
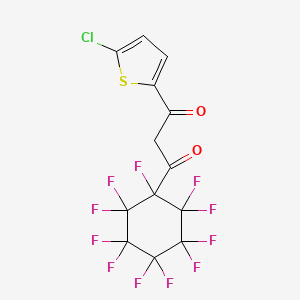
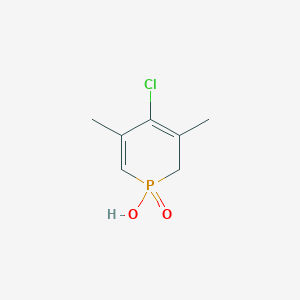
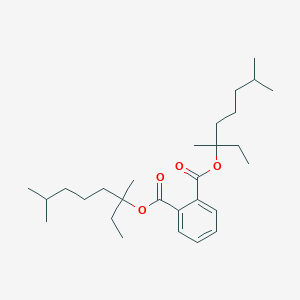
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)


![1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14315331.png)
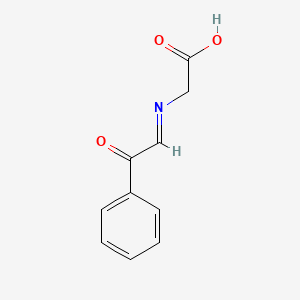
acetate](/img/structure/B14315345.png)

![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
